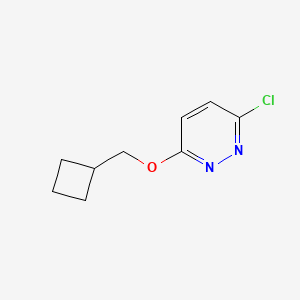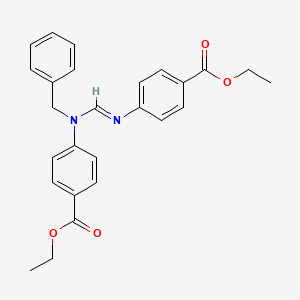![molecular formula C12H18N2O3 B1394057 6-[4-(Dimethylamino)butoxy]nicotinic acid CAS No. 1287218-59-0](/img/structure/B1394057.png)
6-[4-(Dimethylamino)butoxy]nicotinic acid
Overview
Description
6-[4-(Dimethylamino)butoxy]nicotinic acid is a chemical compound with the molecular formula C12 H18 N2 O3 . It is categorized under Carboxylic Acids . The molecular weight of this compound is 238.287 .
Physical And Chemical Properties Analysis
6-[4-(Dimethylamino)butoxy]nicotinic acid has a molecular weight of 238.287 . .Scientific Research Applications
Corrosion Inhibition
6-[4-(Dimethylamino)butoxy]nicotinic acid and its derivatives have been investigated as corrosion inhibitors. A study by Singh et al. (2016) found that 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone acts as an efficient corrosion inhibitor for mild steel in 1 M HCl solution. This compound shows increased inhibition efficiency with concentration and acts as a mixed-type inhibitor (Singh, Kumar, Udayabhanu, & John, 2016).
Drug Synthesis and Biological Activity
The compound has been utilized in the synthesis of various drugs and biological agents. For example, Khattab (2005) reported the synthesis of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, incorporating elements like 6-[4-(Dimethylamino)butoxy]nicotinic acid, showing antimicrobial activity against bacteria like S. aureus and E. coli (Khattab, 2005).
Vasorelaxation and Antioxidation Properties
Prachayasittikul et al. (2010) studied thionicotinic acid derivatives for their vasorelaxation and antioxidation properties. They found that these compounds, including analogs of 6-[4-(Dimethylamino)butoxy]nicotinic acid, exhibit dose-dependent vasorelaxation and possess antioxidant properties (Prachayasittikul et al., 2010).
Protein Labeling in Biological Research
Tsumoto et al. (2003) developed deuterated methyl and dimethyl substituted nicotinoylating agents, including derivatives of 6-[4-(Dimethylamino)butoxy]nicotinic acid, for labeling the N-terminus of proteins. This technique is significant for protein research and analytical applications (Tsumoto, Murata, Miyata, Taguchi, & Kohda, 2003).
Electrochemiluminescence in Biological Detection
Yin et al. (2005) utilized 4-(Dimethylamino)butyric acid, a similar compound, for electrochemiluminescence detection in biological substances. This technique enhances sensitivity in detecting biological substances like proteins, demonstrating the potential of derivatives of 6-[4-(Dimethylamino)butoxy]nicotinic acid in bioanalytical applications (Yin, Qi, Sun, Yang, & Wang, 2005).
Safety And Hazards
properties
IUPAC Name |
6-[4-(dimethylamino)butoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14(2)7-3-4-8-17-11-6-5-10(9-13-11)12(15)16/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOVEIBQOINSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Dimethylamino)butoxy]nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)

![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)

![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)






